2,3-dichlorobenzyl isonicotinate
Description
2,3-Dichlorobenzyl isonicotinate is an ester derivative combining a 2,3-dichlorobenzyl moiety with isonicotinic acid (pyridine-4-carboxylic acid). The dichlorobenzyl group may enhance lipophilicity, influencing bioavailability, while the isonicotinate ester could serve as a hydrolyzable prodrug component or participate in π-π interactions via its pyridine ring .
Properties
IUPAC Name |
(2,3-dichlorophenyl)methyl pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-3-1-2-10(12(11)15)8-18-13(17)9-4-6-16-7-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBDQTWJNZQIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)COC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichlorobenzyl isonicotinate typically involves the esterification of isonicotinic acid with 2,3-dichlorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, including controlled temperature and pressure, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzyl isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,3-Dichlorobenzyl isonicotinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dichlorobenzyl isonicotinate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3-Dichlorophenyl Isocyanate
- Structure: Substituted benzene ring with 2,3-dichloro and isocyanate (-NCO) groups (C₇H₃Cl₂NO).
- Reactivity : The isocyanate group reacts readily with amines or alcohols, forming ureas or carbamates, respectively. This contrasts with the ester group in 2,3-dichlorobenzyl isonicotinate, which is more prone to hydrolysis .
- Applications : Likely used as a building block for polyurethanes or bioactive molecules.
(S)-2-Amino-2-(2,4/2,6-Dichlorobenzyl)Pent-4-ynoic Acid
- Structure: Dichlorobenzyl groups attached to an amino acid backbone, with chlorine at positions 2,4 or 2,5.
- Biological Activity : Both isomers inhibit collagenase with similar IC₅₀ values, but docking studies reveal positional effects:
- 2,4-Dichloro : Hydrogen bond length = 2.202 Å; π-π interaction = 4.127 Å.
- 2,6-Dichloro : Hydrogen bond length = 1.961 Å; π-π interaction = 4.249 Å.
(2,3-Dichlorobenzyl)Methylamine
- Structure : Dichlorobenzyl group linked to a methylamine (-CH₂NH₂).
- Applications : A versatile intermediate in pharmaceuticals and agrochemicals. The amine group facilitates nucleophilic reactions, unlike the ester in the target compound, which may instead undergo hydrolysis or transesterification .
2,3-Dichlorobenzyl Chloride
- Structure : Benzyl chloride with 2,3-dichloro substitution (C₇H₅Cl₃).
- Reactivity : The chloride group is highly reactive in SN₂ reactions, making it a precursor for synthesizing esters (e.g., this compound via esterification with isonicotinic acid). In contrast, the ester in the target compound is less reactive but more stable under physiological conditions .
Comparative Data Table
Research Findings and Implications
- Chlorine Position Effects: Evidence from collagenase inhibitors () highlights that even minor changes in chlorine substitution (e.g., 2,4 vs. 2,6) alter hydrogen bond lengths and π-π interactions. For this compound, the closer proximity of chlorine atoms may sterically hinder binding or modify electronic effects on the ester group .
- Functional Group Influence : The isonicotinate ester’s pyridine ring could enhance π-π stacking in biological targets compared to benzene rings in other analogs. This might improve target affinity or solubility relative to methylamine or chloride derivatives .
- Synthetic Utility: 2,3-Dichlorobenzyl chloride () is a likely precursor for synthesizing the target compound. Its replacement with isonicotinic acid would require esterification conditions (e.g., Steglich or Mitsunobu reactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
